5-Methylfuro[3,2-C]quinolin-4(5H)-one
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Overview
Description
5-Methylfuro[3,2-C]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[3,2-C]quinolin-4(5H)-one typically involves the construction of the furan and quinoline rings. One common method involves the use of 4-hydroxyquinolin-2(1H)-ones as starting materials. The key strategy relies on the construction of the furan ring through palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable for its production.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuro[3,2-C]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methylfuro[3,2-C]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methylfuro[3,2-C]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication by interfering with viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3H-pyrrolo[2,3-c]quinolin-4(5H)-ones: These compounds share a similar quinoline ring structure but differ in the fused ring system.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have an oxazole ring fused to the quinoline ring.
Uniqueness
5-Methylfuro[3,2-C]quinolin-4(5H)-one is unique due to its specific furan-quinoline fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-methylfuro[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11-9(12(13)14)6-7-15-11/h2-7H,1H3 |
InChI Key |
MLAJCSVCCOFWBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=CO3 |
Origin of Product |
United States |
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